molecular formula C12H21NO2 B1401409 5-Boc-5-azaspiro[2.5]octane CAS No. 1416013-81-4

5-Boc-5-azaspiro[2.5]octane

货号: B1401409
CAS 编号: 1416013-81-4
分子量: 211.3 g/mol
InChI 键: PKJFWXWWTQTWEG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Boc-5-azaspiro[2.5]octane is a nitrogen-containing spirocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure features a unique spirane framework, consisting of two fused rings connected at a single carbon atom, which creates a rigid, three-dimensional architecture . This rigidity is highly valuable for exploring chemical space and for the design of novel compounds, as it provides a stable platform to orient functional groups and pharmacophores in specific spatial arrangements . Spirocyclic scaffolds like this one are particularly prized in the design of compounds targeting the Central Nervous System (CNS), where they can be used to develop potent and selective receptor antagonists . The Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom is a standard feature that facilitates further synthetic elaboration, allowing researchers to diversify the molecule at a key position . This compound is intended for use as a key intermediate in organic syntheses and pharmaceutical development . Intended Applications: • A versatile building block for creating compound libraries in high-throughput synthesis . • A rigid core structure for the development of novel pharmacologically active compounds, including CNS agents . • A scaffold for exploring structure-activity relationships (SAR) due to its ability to incrementally change substituent orientation . Important Notice: This product is provided exclusively for research purposes and is strictly labeled "For Research Use Only" (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

tert-butyl 5-azaspiro[2.5]octane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-11(2,3)15-10(14)13-8-4-5-12(9-13)6-7-12/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKJFWXWWTQTWEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Applications in Medicinal Chemistry and Drug Discovery

5-Boc-5-azaspiro[2.5]octane as a Privileged Scaffold for Bioactive Molecules

Enhancement of Pharmacokinetic and Physicochemical Properties

The inclusion of the azaspiro[2.5]octane moiety in a molecule can favorably influence its pharmacokinetic (PK) and physicochemical profile. These scaffolds have been shown to enhance properties such as metabolic stability and target selectivity. chemrxiv.org The rigid structure can protect the molecule from metabolic degradation, potentially leading to a longer half-life in the body. Furthermore, modifications to the scaffold, such as fluorination, can enhance metabolic stability and bioavailability, with some fluorinated analogs showing increased membrane permeability. The spirocyclic core itself contributes to a molecule's high specificity for its target protein, which can reduce off-target effects. chemrxiv.org For instance, certain derivatives of 6-azaspiro[2.5]octane have been noted for their advantageous pharmacokinetic properties.

Spatial Vector Expansion for Target Protein Interactions

Compared to flat, aromatic linkers, the rigid, three-dimensional structure of azaspiro[x.y]alkanes provides an expanded set of spatial vectors for chemical interactions with target proteins. chemrxiv.org This unique spatial arrangement allows for more specific and optimized binding to the active site of an enzyme or the binding pocket of a receptor. The defined geometry of the spiro[2.5]octane scaffold helps to position functional groups in precise orientations, maximizing interactions with the target and enhancing potency. This structural feature was leveraged by researchers at Genentech, who replaced an aromatic linker with an azaspiro[2.5]octane to improve the binding potency of a nicotinamide (B372718) phosphoribosyltransferase (NAMPT) inhibitor. chemrxiv.org

Role as a Building Block in Complex Molecule Synthesis

This compound and its derivatives are versatile intermediates in organic synthesis, serving as foundational building blocks for more complex molecules. The Boc-protecting group is stable under many reaction conditions but can be selectively removed, allowing for further functionalization of the nitrogen atom. This makes the compound a key component in the synthesis of a wide range of biologically active compounds, from conformationally restricted amino acids to novel therapeutic agents. chemimpex.com

Incorporation into Peptidomimetics and Peptides

Due to their conformational rigidity, amino acids derived from the azaspiro[2.5]octane scaffold are incorporated into peptides to create peptidomimetics with improved properties. researchgate.netuni-regensburg.de These modifications can enhance biological activity, improve selectivity for a specific receptor, and increase stability against enzymatic degradation, thereby improving bioavailability. uni-regensburg.deevitachem.com The Boc-protected amino group on derivatives of spiro[2.5]octane is a critical feature, enabling their use as intermediates in solid-phase peptide synthesis. 6-Azaspiro[2.5]octane hydrochloride, a related compound, is explicitly used in peptide chemistry to modify peptides and synthesize cyclic dipeptides, enhancing their biological functions. evitachem.com

Development of Novel Therapeutic Agents

The 6-azaspiro[2.5]octane scaffold has been successfully integrated into a variety of novel therapeutic agents across different disease areas. Its derivatives have shown significant potential in treating metabolic disorders, neurological conditions, and cancer.

The table below summarizes some of the therapeutic applications of agents derived from the azaspiro[2.5]octane scaffold.

Therapeutic AreaTarget/MechanismExample Application
Neurological Disorders M4 Muscarinic Acetylcholine (B1216132) Receptor AntagonistTreatment of conditions like Parkinson's disease. evitachem.comresearchgate.net
Histamine-3 (H3) Receptor AntagonistImprovement of cognitive functions. chemrxiv.org
Metabolic Diseases Glucagon-Like Peptide-1 (GLP-1) Receptor AgonistManagement of type 2 diabetes and obesity. researchgate.netsmolecule.com
Oncology USP7 Inhibitors, Hemozoin Formation InhibitorsDevelopment of anti-cancer agents. smolecule.com

Specifically, chiral 6-azaspiro[2.5]octanes have been developed as highly potent and selective antagonists for the M4 muscarinic acetylcholine receptor. researchgate.net Other derivatives have been identified as small molecule agonists of the GLP-1 receptor, which is crucial for insulin (B600854) release and glucose metabolism. researchgate.netsmolecule.com Furthermore, the scaffold has been used to create histamine-3 receptor antagonists that demonstrate improved target selectivity and in vivo efficacy. chemrxiv.org

Specific Therapeutic Area Applications

The 5-azaspiro[2.5]octane core and its isomers have been integrated into compounds targeting a wide range of diseases, demonstrating the versatility of this chemical scaffold.

The development of orally available small-molecule agonists for the glucagon-like peptide-1 (GLP-1) receptor is a major goal in the treatment of type 2 diabetes mellitus. Activation of the GLP-1 receptor leads to beneficial effects such as stimulated insulin release, suppressed food intake, and subsequent weight loss. nih.gov Research has identified a series of 6-azaspiro[2.5]octane molecules, close structural isomers of the 5-azaspiro[2.5]octane core, as potent GLP-1 receptor agonists. nih.gov An extensive structure-activity relationship (SAR) investigation, building upon the discoveries related to the clinical candidate danuglipron (B610018), led to the optimization of these spirocyclic compounds. nih.gov Information from cryogenic electron microscope structures helped to rationalize the SAR and guide the design of these potent agonists.

Dipeptidyl peptidase-4 (DPP-4) inhibitors represent another class of anti-diabetic agents that function by preventing the breakdown of endogenous incretin (B1656795) hormones like GLP-1. While direct incorporation of the this compound into DPP-4 inhibitors is not prominently documented, the design principles of these inhibitors often involve heterocyclic moieties like piperidines, which are structurally related to the azaspiro[2.5]octane core.

In the field of oncology, the 5-azaspiro[2.5]octane scaffold is a key component of Aderbasib (INCB7839), an inhibitor of the ADAM (A Disintegrin And Metalloprotease) family of enzymes. drugbank.com Specifically, Aderbasib is a dual inhibitor of ADAM10 and ADAM17, also known as TACE (Tumor necrosis factor-Converting Enzyme). These enzymes are involved in the "shedding" of cell surface proteins, including ligands for the epidermal growth factor receptor (EGFR), and play a role in tumor cell proliferation and signaling pathways like Notch. drugbank.com By repressing the sheddase activity of ADAM10 and ADAM17, Aderbasib has shown potential as an antineoplastic agent. nih.gov It is an orally bioavailable compound that has been investigated in clinical trials. drugbank.comnih.gov

CompoundTarget(s)ScaffoldTherapeutic AreaReported Activity
Aderbasib (INCB7839)ADAM10, ADAM175-Azaspiro[2.5]octaneOncologyDual inhibitor with IC50 values of 22 nM (ADAM10) and 14 nM (ADAM17). Represses sheddase activity and may inhibit tumor cell proliferation.

The azaspiro[2.5]octane moiety has been incorporated into novel agents targeting infectious diseases, particularly malaria. Structure-activity relationship studies on 2,8-disubstituted-1,5-naphthyridines, initially reported as inhibitors of Plasmodium falciparum (Pf) phosphatidylinositol-4-kinase (PI4K), identified derivatives with potent antiplasmodial activity. slideshare.net Specifically, compounds featuring an N-(4-azaspiro[2.5]octan-7-yl) substituent were synthesized and evaluated. slideshare.net These compounds not only retained PI4K inhibitory activity but also showed inhibition of hemozoin formation, a critical process in the parasite's lifecycle. slideshare.net This dual mode of action is a promising feature for antimalarial drug development.

The 5-azaspiro[2.5]octane scaffold has been successfully employed in the design of Janus kinase (JAK) inhibitors. google.comgoogleapis.com Patent literature describes a series of 5-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-5-azaspiro[2.5]octane-8-carboxylic acid derivatives as potent inhibitors of JAK1, JAK2, JAK3, and TYK2. googleapis.compatentguru.com These enzymes are critical components of signaling pathways for numerous cytokines and growth factors, and their inhibition is a therapeutic strategy for autoimmune diseases and certain cancers. googleapis.com The spirocyclic scaffold was specifically chosen to prevent the formation of certain metabolites. googleapis.com

Additionally, the 5-azaspiro[2.5]octane moiety has been explored in the development of Toll-like receptor 7 (TLR7) agonists. In a study aimed at optimizing isoxazolo[5,4-d]pyrimidine-based TLR7 agonists, the 5-azaspiro[2.5]octane group was introduced to increase the rigidity of a piperidine (B6355638) substituent. The resulting compound was found to be a slightly less potent, but still active, TLR7 agonist, contributing to the understanding of the SAR for this class of immunotherapeutics. acs.org

The muscarinic acetylcholine M4 receptor is a key target for treating neuropsychiatric and neurodegenerative disorders such as Parkinson's disease and schizophrenia. researchgate.net The development of selective M4 receptor antagonists has been a significant challenge. Researchers have reported a series of chiral 6-azaspiro[2.5]octanes as highly potent and selective antagonists of the M4 receptor. researchgate.net Through chiral separation and X-ray crystallography, the R-enantiomer was identified as having superior potency, leading to the discovery of optimized compounds like VU6015241. researchgate.net While these are 6-azaspiro isomers, this line of research highlights the utility of the azaspiro[2.5]octane core in developing CNS-active agents. Other related azaspiro scaffolds, such as 5-oxa-2-azaspiro[3.4]octane derivatives, have also been investigated as M4 receptor agonists for potential use in treating neurodegenerative disorders like Alzheimer's disease. google.com

Structure-Activity Relationship (SAR) Studies Involving Azaspiro[2.5]octane Scaffolds

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, guiding the optimization of lead compounds into drug candidates. The rigid azaspiro[2.5]octane scaffold provides a fixed anchor point, allowing chemists to systematically probe the effects of modifying other parts of the molecule.

In M4 Receptor Antagonists: For the chiral 6-azaspiro[2.5]octane-based M4 antagonists, SAR studies were crucial. Initial screening identified a lead compound which was then optimized. Chiral separation revealed that the R-enantiomer possessed significantly greater potency at both human and rat M4 receptors. Further SAR exploration of this chiral scaffold, involving modifications to other parts of the molecule, led to the discovery of VU6015241, a compound with high potency and selectivity. researchgate.net

In GLP-1 Receptor Agonists: The development of 6-azaspiro[2.5]octane-based GLP-1 agonists involved extensive SAR studies. Starting from a benzyloxypyrimidine lead, modifications analogous to those in the danuglipron series were used to optimize the scaffold into potent agonists. nih.govresearchgate.net Cryo-electron microscopy was used to understand the binding modes, providing a structural basis for the observed SAR. researchgate.net

In TLR7 Agonists: When developing selective TLR7 agonists based on an isoxazolo[5,4-d]pyrimidine (B13100350) scaffold, the introduction of the 5-azaspiro[2.5]octane group was part of an effort to explore the effect of substituent rigidity. Compared to a more flexible 3-methylpiperidine (B147322) group, the rigid spirocycle resulted in a slight decrease in potency. This finding provided valuable information that increasing the rigidity in that specific position was not favorable for activity in that particular chemical series. acs.org

In Antiplasmodial Agents: For the 1,5-naphthyridine (B1222797) series of antiplasmodial agents, SAR studies showed that introducing basic substituents at the 8-position, such as the N-(4-azaspiro[2.5]octan-7-yl) group, was critical. This modification not only improved aqueous solubility but also introduced a dual mode of action by adding hemozoin formation inhibition to the existing PI4K inhibition, while retaining potent antiplasmodial activity. slideshare.net

Target/ApplicationScaffoldKey SAR FindingReference
M4 Receptor Antagonist6-Azaspiro[2.5]octaneThe R-enantiomer exhibits superior potency compared to the S-enantiomer. researchgate.net
GLP-1 Receptor Agonist6-Azaspiro[2.5]octaneOptimization of substituent modifications analogous to the danuglipron series led to potent agonists. nih.govresearchgate.net
TLR7 Agonist5-Azaspiro[2.5]octaneReplacing a flexible piperidine with the rigid spirocycle slightly decreased potency. acs.org
Antiplasmodial AgentN-(4-Azaspiro[2.5]octan-7-yl)Introduction of the basic azaspiro[2.5]octane group improved solubility and added a second mode of action. slideshare.net

Design and Optimization of Analogues

The 5-azaspiro[2.5]octane framework serves as a foundational scaffold for the design and optimization of novel therapeutic agents. A prominent example is its use in developing agonists for the glucagon-like peptide-1 (GLP-1) receptor, a target for type 2 diabetes and obesity. nih.gov Researchers initiated a structure-activity relationship (SAR) investigation that led to the optimization of a new series of 6-azaspiro[2.5]octane molecules (note: numbering conventions can vary) into potent GLP-1 agonists. nih.gov

Similarly, derivatives have been designed as growth hormone secretagogue receptor type 1a (GHSR1a) agonists. Starting with building blocks like tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate, chemists have synthesized analogues of Capromorelin, aiming to improve potency and pharmacokinetic properties. acs.org This process involves the strategic modification of the core structure to explore interactions within the target's binding site. acs.org The use of structure-based drug design (SBDD), where the three-dimensional structure of the target protein informs the design of new analogues, is a common strategy. This approach was used to develop potent and reversible monoacylglycerol lipase (B570770) (MAGL) inhibitors from a related oxa-azaspiro scaffold. acs.org

The versatility of the azaspiro[2.5]octane core is further demonstrated by its incorporation into molecules targeting a range of other receptors, including histamine-3 (H3R) and M4 muscarinic acetylcholine receptors, leading to the identification of potent and selective antagonists. researchgate.net

Impact of Substituent Modifications on Biological Activity

Modifying substituents on the azaspiro[2.5]octane ring system has a profound impact on biological activity, a principle central to structure-activity relationship (SAR) studies.

In the development of GHSR1a agonists based on the Capromorelin structure, replacing the methyl group on the pyrazolinone-piperidine ring with various other groups led to significant changes in potency. acs.org As the carbon chain length of N-alkyl substituents increased from methyl to butyl, the agonistic activity progressively weakened. acs.org Conversely, a deuterated methyl group resulted in superior potency compared to the parent compound. acs.org The introduction of polar groups, such as a difluoromethyl substituent, markedly decreased potency, suggesting that such modifications can impose a high desolvation penalty during the binding process. acs.org

Table 1: Impact of Substituent Modification on GHSR1a Agonist Activity (Capromorelin Analogues) acs.org
Compound AnalogueSubstituent ModificationAgonistic Activity (EC50 in nM)Observation
4aN-deuterated-methyl0.77Superior potency
4bN-ethylLower than 4aActivity weakens as carbon chain increases
4cN-propylLower than 4b
4dN-butylLower than 4c
4hDifluoromethyl groupMarkedly decreased potencyPolar group negatively impacts activity

In a different study, the incorporation of a 3-(6-azaspiro[2.5]octane) substituent onto a pyrazinoic acid core, being evaluated for antimycobacterial activity, resulted in a complete loss of biological activity. nih.gov This highlights that while a scaffold may be beneficial for one target class, its addition to another can be detrimental, emphasizing the context-specific nature of substituent effects. Furthermore, research on diazaspiro[3.4]octane analogues showed that peripheral modifications could completely reshape the antibacterial activity profile, shifting the primary target from M. tuberculosis to S. aureus. mdpi.com

Conformational Effects and Receptor Binding Affinity

The spirocyclic nature of the 5-azaspiro[2.5]octane scaffold imparts significant conformational rigidity. This pre-organization of the molecule into a defined three-dimensional shape reduces the entropic penalty upon binding to a receptor, which can lead to higher binding affinity. The rigid framework orients appended functional groups in precise vectors, allowing for optimized and specific interactions with amino acid residues in a protein's binding pocket.

Structural and conformational analyses of related spiro compounds using Nuclear Magnetic Resonance (NMR) spectroscopy have been used to determine their preferred conformations in solution. nih.gov These studies show how the orientation of substituents is fixed by the rigid ring system, which in turn dictates how the molecule can interact with a biological target. nih.gov In the case of Capromorelin derivatives, the azaspiro-containing ring system correctly positions a methyl group to point into a specific hydrophobic cavity within the GHSR1a receptor, an interaction crucial for its agonist activity. acs.org This precise positioning, dictated by the scaffold's conformation, is key to achieving high potency and selectivity.

Computational Studies in Drug Design

Computational methods are integral to modern drug discovery programs, enabling faster and more efficient design cycles. nih.gov These techniques are applied to scaffolds like 5-azaspiro[2.5]octane to predict their behavior and guide synthetic efforts.

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. For derivatives of the azaspiro[2.5]octane scaffold, docking studies are used to visualize and analyze ligand-target interactions at the atomic level. smolecule.com

For instance, in the design of monoacylglycerol lipase (MAGL) inhibitors, docking studies of designed spiro compounds were conducted before synthesis. acs.org These simulations suggested that a spiroazetidine analogue could efficiently bind to the MAGL active site by forming two critical hydrogen bonds with His121 and Arg57 residues, guiding the decision to synthesize that specific analogue. acs.org Similarly, induced-fit docking calculations for a series of diazaspiro[3.4]octane analogues helped rationalize an unexpected shift in antibacterial activity by suggesting a change in the likely biological target. mdpi.com These computational insights are often corroborated with high-resolution structural data from techniques like X-ray crystallography or cryogenic electron microscopy (cryo-EM) to build accurate models of the binding mode and rationalize observed SAR. nih.gov

Prediction of ADME Properties

Computational models are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the discovery process. nih.gov These in silico predictions help to identify molecules that are likely to have poor pharmacokinetic profiles, allowing researchers to prioritize compounds with a higher chance of success. nih.gov

For novel scaffolds like 5-azaspiro[2.5]octane and its derivatives, computational tools can predict key parameters such as aqueous solubility, intestinal permeability, blood-brain barrier penetration, and metabolic stability. nih.govuni-halle.de While specific public-domain reports on the predicted ADME properties of this compound itself are not prevalent, the application of these methods is standard practice in drug discovery programs that utilize such scaffolds. lookchem.com For example, studies on other novel bicyclic amines have used computational predictions to anticipate targets and later confirmed favorable pharmacokinetic properties, including rapid tissue accumulation and significant brain-to-plasma ratios, through in vivo experiments in mice. nih.gov This synergy between computational prediction and experimental validation is crucial for optimizing the drug-like properties of new chemical entities.

Biological Evaluation Methodologies

In vitro Assays for Activity and Selectivity

In vitro assays are fundamental in early-stage drug discovery, providing crucial data on a compound's biological activity and its specificity for a particular target. These experiments are conducted in a controlled environment, such as a test tube or a petri dish.

Enzyme inhibition assays are performed to determine the ability of a compound to block the activity of a specific enzyme. These assays are critical in the development of drugs for a wide range of diseases where enzymatic activity is dysregulated. The process typically involves measuring the rate of an enzymatic reaction in the presence and absence of the test compound. The concentration of the compound that reduces the enzyme's activity by 50% is known as the half-maximal inhibitory concentration (IC50). This value is a key indicator of the compound's potency.

For derivatives of 5-Boc-5-azaspiro[2.5]octane, these assays would be selected based on the therapeutic target. For instance, if the goal is to develop an anti-inflammatory drug, the compound might be tested against cyclooxygenase (COX) enzymes.

Due to the nature of this compound as a foundational scaffold, specific enzyme inhibition data for this parent compound is not available in the reviewed literature. The focus of such studies is typically on the final, more complex derivatives.

Receptor binding assays are used to measure the affinity of a compound for a specific biological receptor. These assays are essential for understanding how a drug might interact with its target in the body to produce a therapeutic effect. Radioligand binding assays are a common technique where a radiolabeled compound (ligand) with known affinity for the receptor is used. The test compound is then introduced to see if it can displace the radioligand, and the extent of this displacement indicates the test compound's binding affinity.

The data from these assays, often expressed as the inhibition constant (Ki), helps in understanding the structure-activity relationship (SAR) of a series of compounds. For molecules derived from the this compound scaffold, these assays would be crucial in optimizing their interaction with the intended receptor target.

As with enzyme inhibition assays, specific receptor binding data for the parent this compound is not documented, as it is the derivatives that are designed to interact with specific biological receptors.

Cell-based assays provide a more biologically relevant context than biochemical assays by using living cells. These assays can assess a compound's effect on cellular processes like proliferation, viability, and signaling pathways.

For example, in the context of cancer research, derivatives of this compound could be evaluated for their ability to inhibit the proliferation of various tumor cell lines. The half-maximal effective concentration (EC50) is a common metric used to quantify a compound's potency in these assays.

In immunology, a compound might be tested for its ability to act as an agonist for a specific receptor, such as Toll-like receptor 7 (TLR7), which is involved in the innate immune response. Such activity could be beneficial in the development of new vaccines or immunotherapies.

While these are standard assays for evaluating therapeutic candidates, specific data for this compound is not present in the scientific literature, as it is considered a starting material for synthesis rather than a biologically active agent itself.

Advanced Biological Characterization

Cryogenic Electron Microscopy (Cryo-EM) for Structural Rationalization

Cryogenic electron microscopy (Cryo-EM) has become a revolutionary technique in structural biology, enabling the determination of high-resolution structures of complex biological macromolecules, including G protein-coupled receptors (GPCRs) like the M4 muscarinic receptor. nih.gov This technique is particularly valuable for understanding how small molecule ligands, such as derivatives of 5-azaspiro[2.5]octane, interact with their protein targets at a molecular level.

While a specific cryo-EM structure of the M4 receptor in complex with a 5-azaspiro[2.5]octane derivative is not yet publicly available, numerous structures of the M4 receptor bound to other agonists, antagonists, and allosteric modulators have been resolved. nih.govbiorxiv.orgelifesciences.org These structures provide a robust framework for rationalizing the binding of novel ligands.

The M4 receptor, like other muscarinic subtypes, possesses a highly conserved orthosteric binding pocket where the endogenous ligand, acetylcholine (B1216132), binds. nih.gov Cryo-EM structures reveal that this pocket is located within the transmembrane (TM) domain bundle. biorxiv.org For an antagonist like VU6015241, the mechanism involves occupying this orthosteric site, thereby preventing acetylcholine from binding and activating the receptor. The spirocyclic core of the molecule likely serves to orient the pharmacophoric elements in a precise three-dimensional arrangement that maximizes interactions with key residues in the binding pocket, such as specific tyrosine and tryptophan residues that form a so-called "tyrosine lid". elifesciences.orgnih.gov

Furthermore, cryo-EM has revealed the existence of allosteric binding sites on muscarinic receptors, which are topographically distinct from the orthosteric site. nih.govnih.gov Structural analysis of the M4 receptor with positive allosteric modulators (PAMs) has shown these molecules binding to an extracellular vestibule. biorxiv.orgelifesciences.org This knowledge is crucial for structure-based drug design, as it allows for the rationalization of how modifications to the 5-azaspiro[2.5]octane scaffold could be made to target either the orthosteric or allosteric sites, or potentially both, to achieve desired pharmacological properties.

Investigation of Mechanism of Action

The mechanism of action (MOA) describes the specific biochemical interaction through which a compound produces its pharmacological effect. For derivatives of the 5-azaspiro[2.5]octane scaffold, the primary mechanism identified is the selective antagonism of the M4 muscarinic acetylcholine receptor. nih.govnih.gov

Muscarinic receptors are a class of GPCRs that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. nih.gov The M4 receptor subtype, which couples to Gi/o proteins, plays a crucial role in regulating neuronal excitability. patsnap.com Its activation leads to the inhibition of adenylyl cyclase, which decreases intracellular cAMP levels, and modulates ion channels. patsnap.com

Derivatives such as VU6015241 act as competitive antagonists. nih.govbiorxiv.org This mechanism involves the following key steps:

Binding to the Receptor: The antagonist binds reversibly to the orthosteric site on the M4 receptor. This binding event physically blocks acetylcholine from accessing its binding site.

Inhibition of Activation: By preventing acetylcholine binding, the antagonist stabilizes the receptor in its inactive conformation. This prevents the conformational changes necessary for the receptor to engage with and activate its cognate G protein (Gi).

Blockade of Downstream Signaling: Since the G protein is not activated, the downstream signaling cascade is inhibited. This means there is no inhibition of adenylyl cyclase and no subsequent modulation of cellular activity that would normally occur upon M4 receptor activation.

The functional consequence of this antagonism has been demonstrated in vivo. Selective M4 antagonists have shown efficacy in animal models of Parkinson's disease and dystonia. nih.govbiorxiv.org For instance, they can reverse haloperidol-induced catalepsy, a model used to screen for antipsychotic efficacy and extrapyramidal side effects. nih.gov This therapeutic effect is believed to result from the modulation of dopamine (B1211576) release in the striatum, which is regulated by M4 receptors on cholinergic interneurons. nih.govbiorxiv.org By blocking the inhibitory M4 receptors, these antagonists can disinhibit striatal dopamine release, thereby alleviating motor symptoms. nih.gov

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways

The development of efficient and innovative synthetic routes to 5-Boc-5-azaspiro[2.5]octane and its derivatives is crucial for unlocking their full potential in various scientific domains. While traditional synthetic methods exist, researchers are actively exploring novel pathways that offer improved yields, stereoselectivity, and scalability.

One of the most promising new frontiers is the application of biocatalysis. Recent advancements have demonstrated the use of engineered enzymes, such as carbene transferases, for the asymmetric cyclopropanation of unsaturated N-heterocycles. This enzymatic approach offers a practical and scalable method for producing structurally diverse and pharmaceutically relevant azaspiro[2.y]alkanes with high yields and excellent control over stereochemistry. The use of lyophilized E. coli lysate as the catalyst in an aqueous environment further enhances the practicality and sustainability of this method.

Another area of active investigation involves the development of stereodivergent synthetic strategies. These methods aim to provide selective access to any desired stereoisomer of azaspiro[2.y]alkanes, which is critical for structure-activity relationship (SAR) studies in drug discovery. By engineering protoglobin-based enzymes, researchers are creating a platform of biocatalysts capable of achieving a wide range of stereoisomeric outcomes. This enzymatic platform is not only scalable but also obviates the need for challenging post-synthetic resolution steps.

These novel synthetic approaches are poised to accelerate the exploration of the chemical space around the 5-azaspiro[2.5]octane scaffold, providing a more diverse range of derivatives for biological evaluation.

Expansion of Therapeutic Applications

The 5-azaspiro[2.5]octane scaffold is increasingly recognized for its potential in the development of new therapeutic agents across a range of diseases. The rigid, three-dimensional nature of this spirocycle allows for the precise positioning of pharmacophoric elements, which can lead to enhanced potency, selectivity, and improved pharmacokinetic properties compared to more flexible or planar structures.

While specific therapeutic applications for this compound itself are still emerging, derivatives of the core 5-azaspiro[2.5]octane scaffold have shown promise in several therapeutic areas. For instance, the incorporation of the azaspiro[2.5]octane moiety has been explored in the design of inhibitors for various enzymes and receptors. The spirocyclic structure can impart favorable properties such as increased metabolic stability and reduced off-target effects.

One notable example is the use of an azaspiro[2.5]octane derivative to improve the binding potency of a nicotinamide (B372718) phosphoribosyltransferase (NAMPT) inhibitor while minimizing interactions with the CYP2C9 enzyme, a common source of drug-drug interactions. Furthermore, oxaspiro[2.5]octane derivatives, which share a similar spirocyclic core, have been investigated as modulators of MetAP2 for the treatment of obesity and related metabolic disorders. google.com These examples highlight the potential of the spiro[2.5]octane framework in addressing challenging therapeutic targets.

Future research is expected to focus on synthesizing and screening libraries of 5-azaspiro[2.5]octane derivatives to identify novel drug candidates for a variety of diseases, including cancer, infectious diseases, and central nervous system disorders.

Development of Advanced Computational Models for Spirocyclic Systems

The rigid and conformationally constrained nature of spirocyclic systems like 5-azaspiro[2.5]octane makes them ideal candidates for computational modeling and simulation. Advanced computational techniques are playing an increasingly important role in understanding the structure-property relationships of these molecules and in guiding the design of new derivatives with desired biological activities.

Conformational analysis of related spirocyclic compounds, such as 1-oxa-2-azaspiro[2.5]octane derivatives, has been successfully performed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods. bldpharm.com Techniques like Density Functional Theory (DFT) are employed to calculate the energies of different conformers and to predict NMR parameters, which can then be compared with experimental data to determine the preferred conformations in solution. These studies provide valuable insights into how substituents on the spirocyclic scaffold influence its three-dimensional shape.

Future research in this area will likely focus on the development of more accurate and efficient computational models specifically tailored for spirocyclic systems. This could involve the use of machine learning and artificial intelligence to predict the conformational preferences and biological activities of large virtual libraries of 5-azaspiro[2.5]octane derivatives. Such in silico screening approaches can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success. Furthermore, molecular dynamics simulations can be used to study the binding of these spirocyclic ligands to their biological targets, providing a deeper understanding of the molecular recognition process.

Integration with Fragment-Based Drug Discovery

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of novel hit compounds for challenging drug targets. drughunter.comfrontiersin.org This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind to the target protein, albeit with low affinity. These initial fragment hits are then optimized and grown into more potent lead compounds.

The unique three-dimensional shape and structural rigidity of spirocyclic compounds make them highly attractive scaffolds for the design of fragment libraries. researchgate.net The incorporation of spirocyclic cores, such as 5-azaspiro[2.5]octane, into fragment libraries can provide access to novel chemical space and lead to the discovery of hits with improved physicochemical properties.

While specific examples of the integration of this compound into FBDD campaigns are not yet widely reported, the principles of FBDD are highly applicable to this scaffold. The Boc-protected nitrogen provides a convenient handle for further chemical elaboration, allowing for the systematic "growing" of fragment hits. Researchers are actively designing and synthesizing novel sp3-rich spirocyclic fragments with strategic exit vectors to facilitate this fragment-to-lead optimization process.

The future of FBDD will likely see an increased use of spirocyclic fragments, including those based on the 5-azaspiro[2.5]octane core. The development of specialized fragment libraries enriched with these three-dimensional scaffolds, combined with sensitive biophysical screening techniques such as X-ray crystallography and NMR, will undoubtedly accelerate the discovery of new drugs for a wide range of diseases. frontiersin.orgnih.gov

常见问题

Basic Research Questions

Q. What are the key synthetic pathways for preparing 5-Boc-5-azaspiro[2.5]octane, and how can experimental reproducibility be ensured?

  • Methodological Answer : Synthesis typically involves spiroannulation strategies, such as intramolecular cyclization of Boc-protected intermediates. For example, tert-butyl esters of structurally related azaspiro compounds (e.g., tert-butyl 7-amino-5-azaspiro[2.5]octane-5-carboxylate) are synthesized via carbamate protection and ring-closing reactions . To ensure reproducibility:

  • Document reaction conditions (temperature, solvent, catalyst) in detail.
  • Validate purity using HPLC or GC-MS (>95% purity threshold) .
  • Include spectral data (¹H/¹³C NMR, IR) in supplementary materials, as required by journals like the Beilstein Journal of Organic Chemistry .

Q. How should researchers approach the characterization of this compound?

  • Methodological Answer : Prioritize multi-modal analytical techniques:

  • Structural confirmation : Use 2D NMR (COSY, HSQC) to resolve spirocyclic stereochemistry .
  • Purity assessment : Combine HPLC (C18 column, acetonitrile/water gradient) with mass spectrometry for trace impurity detection .
  • Thermal stability : Conduct thermogravimetric analysis (TGA) to assess Boc-group stability under storage conditions .

Q. What databases and search strategies are recommended for literature reviews on azaspiro compounds?

  • Methodological Answer :

  • Use Scopus or PubMed with Boolean terms: ("this compound" OR "azaspiro*") AND (synthesis OR characterization) .
  • Filter by document type (articles/reviews) and publication year (last 10 years) to prioritize recent methodologies .
  • Avoid non-peer-reviewed sources (e.g., ) per academic standards .

Advanced Research Questions

Q. How can conflicting spectral data for this compound derivatives be resolved?

  • Methodological Answer : Contradictions often arise from stereochemical variations or solvent effects.

  • Step 1 : Compare experimental NMR shifts with computational predictions (e.g., DFT-based tools like Gaussian) .
  • Step 2 : Reproduce spectra in deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts .
  • Step 3 : Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What strategies optimize the synthesis of enantiopure this compound?

  • Methodological Answer :

  • Chiral catalysis : Use Ru-based asymmetric hydrogenation catalysts for spirocenter formation .
  • Protecting group alternatives : Compare Boc with Fmoc/Cbz groups to minimize racemization during deprotection .
  • Kinetic resolution : Monitor reaction progress via chiral HPLC (Chiralpak IA column) to isolate enantiomers .

Q. How can multi-modal data (e.g., synthetic, spectroscopic, computational) be integrated to refine reaction mechanisms?

  • Methodological Answer :

  • Data integration framework :
Data TypeToolApplication
Synthetic yieldsBayesian phylogenetic software (BEAST 2.5)Model reaction pathways
ComputationalGaussian 16Transition-state optimization
SpectroscopicMestReNovaBatch processing of NMR data
  • Use BEAST 2.5’s joint modeling to correlate kinetic data with stereochemical outcomes .

Q. What are the emerging applications of this compound in drug discovery?

  • Methodological Answer :

  • Scaffold diversification : Incorporate into protease inhibitors via Suzuki-Miyaura coupling at the Boc-deprotected amine .
  • In silico screening : Dock derivatives into target proteins (e.g., kinases) using AutoDock Vina .
  • Toxicity profiling : Assess metabolic stability in human liver microsomes (HLMs) with LC-MS/MS .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data?

  • Methodological Answer :

  • Controlled replication : Repeat experiments using identical conditions from the source study .
  • Error source identification :
  • Instrument calibration : Verify DSC/NMR spectrometer calibration .
  • Sample hydration : Test for hydrate/anhydrate forms via Karl Fischer titration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Boc-5-azaspiro[2.5]octane
Reactant of Route 2
5-Boc-5-azaspiro[2.5]octane

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。